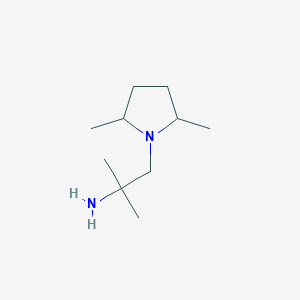
1-Pyrrolidineethanamine, a,a,2,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 It is a derivative of pyrrolidine, characterized by the presence of an ethanamine group and four methyl groups attached to the pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
In industrial production, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .
Analyse Des Réactions Chimiques
1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Applications De Recherche Scientifique
1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, ultimately affecting various biological processes .
Comparaison Avec Des Composés Similaires
1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the ethanamine and methyl groups.
N-Methylpyrrolidine: A derivative with a single methyl group attached to the nitrogen atom.
2-Pyrrolidinoethylamine: A compound with an ethanamine group but without the additional methyl groups.
The presence of the ethanamine and multiple methyl groups in 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- imparts unique chemical properties and reactivity, making it distinct from these similar compounds .
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
1-(2,5-dimethylpyrrolidin-1-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-8-5-6-9(2)12(8)7-10(3,4)11/h8-9H,5-7,11H2,1-4H3 |
Clé InChI |
GNKLIOFNPOFENA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1CC(C)(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


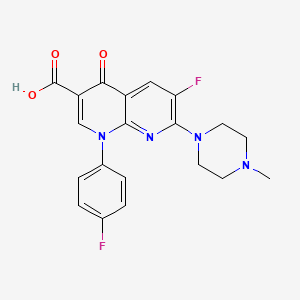
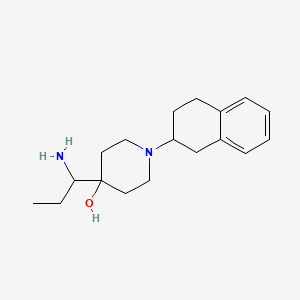
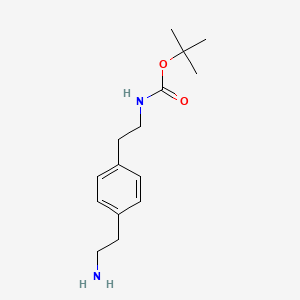
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
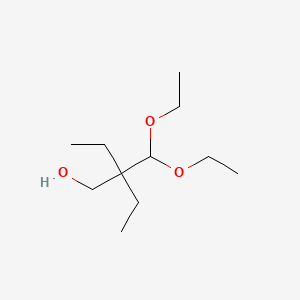
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
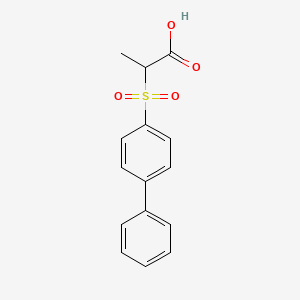

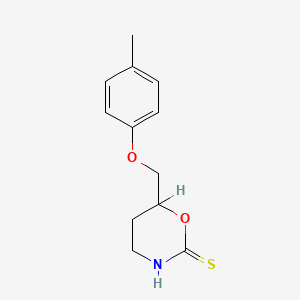
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
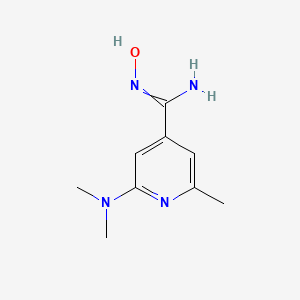
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
